Quaterphenyl
Overview
Description
Quaterphenyl, also known as p-quaterphenyl, is a chemical compound consisting of a straight chain of four phenyl groups connected in the para position . It can be considered as next in the series of benzene, biphenyl, para-terphenyl . It is an aromatic hydrocarbon and a chromophore .
Synthesis Analysis
Quaterphenyl is made by pyrolysis of biphenyl . A study has shown general synthetic methods for terphenyl and quaterphenyl diesters .Molecular Structure Analysis
The p-quaterphenyl molecule consists of four conjugated phenyl groups . The surface energies of the (100), (010), (110), and (001) faces of p-quaterphenyl (100) crystals were determined in the approximation of the OPLS atomic force field method .Physical And Chemical Properties Analysis
Quaterphenyl has a molar mass of 306.408 g·mol−1 . Its boiling point is 479.8±20.0 °C at 760 mmHg . The surface energies of the (100), (010), (110), and (001) faces of p-quaterphenyl (100) crystals were determined .Scientific Research Applications
Electrochemical Polymerization
Quaterphenyl has been studied for its role in the electrochemical polymerization of biphenyl, terphenyl, and quaterphenyl. The polymerization reactions depend on the concentration of starting material, temperature, and polymerization potential. These reactions are significant for producing short chain film materials and have implications in material science and engineering (Kvarnström et al., 1998).
Electrical Conductivity
Research has explored the electrical conductivity of p-quaterphenyl in unordered polycrystalline structures. This study is crucial for understanding the mechanisms of charge transport and conductivity in materials, especially in the context of semiconductor and electronic device engineering (Tkaczyk, 2000).
Phase Transition Studies
Quaterphenyl has been a subject of study in phase transitions, particularly through Raman scattering. Understanding these phase transitions is important in material sciences, especially in the development of new materials with specific thermal and mechanical properties (Girard et al., 1992).
Solid-State Blue Emitters
Quaterphenyl derivatives have been found to be promising solid-state blue emitters. This finding is significant in the field of organic electronics and photonics, particularly for the development of new types of display and lighting technologies (Fu et al., 2012).
Thin Film Growth and Properties
Studies on the growth of quaterphenyl thin films on substrates like gold have implications in the fields of nanotechnology and surface science. These studies contribute to the understanding of molecular arrangements and crystal structures in thin films, which is crucial for the development of advanced nanomaterials and coatings (Müllegger et al., 2003).
Rotational Diffusion in Solvents
Investigations into the rotational diffusion of quaterphenyl in non-polar solvents contribute to a broader understanding of molecular dynamics in solutions. This is important in the field of chemical physics and has implications in the development of new solvents and solution-based processes (Canonica et al., 1985).
Charge Transport and Electroluminescence
Research on the electroluminescent properties of thermotropic liquid crystalline quaterphenyl analogues is significant in the development of new organic electronic materials, particularly for organic light-emitting diode (OLED) applications (Sato et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-3-(3-phenylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPJBAYCIXEHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029346 | |
Record name | Quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |
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Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization] | |
Record name | Quaterphenyl | |
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Record name | Quaterphenyl | |
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Vapor Pressure |
0.00000086 [mmHg] | |
Record name | Quaterphenyl | |
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Product Name |
Quaterphenyl | |
CAS RN |
1166-18-3, 29036-02-0 | |
Record name | Quaterphenyl | |
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Record name | Quaterphenyl | |
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Record name | M-QUATERPHENYL | |
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Record name | Quaterphenyl | |
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Record name | Quaterphenyl | |
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Record name | Quaterphenyl | |
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Record name | 1,1':3',1'':3'',1'''-QUATERPHENYL | |
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Record name | QUATERPHENYL | |
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